Cas no 37115-45-0 (4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)-)
![4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- structure](https://ja.kuujia.com/scimg/cas/37115-45-0x500.png)
4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)-
- 1’-Hydroxy Triazolam
- α-Hydroxytriazolam
- α-Hydroxytriazolam solution
- [8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
- Alpha-Hydroxytriazolam, 1mg/ml in Methanol
- 1'-Hydroxy Triazolam (1.0 mg/mL in DMSO)
- 8-chloro-6-(o-chlorophenyl)-1-hydroxymethyl-4H-s-triazolo[4,3-a] [1,4]benzodiazepine
- 37115-45-0
- .alpha.-hydroxy-triazolam
- alpha-Hydroxytriazolam solution
- 1'-hydroxytriazolam
- .ALPHA.-HYDROXYTRIAZOLAM
- alpha-Hydroxytriazolam 1.0 mg/ml in Methanol
- AKOS030254397
- 2-(4-Chloro-2-nitriphenyl)aminobenzoicacid
- 6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine-1-methanol
- J53Y2M2SAH
- CHEMBL3246753
- NCGC00485016-01
- 6-(o-chlorophenyl)-8-chloro-4 h-s-triazolo[4,3-a] [1,4]benzodiazepine-1-methanol
- 8-chloro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
- 8-CHLORO-6-(O-CHLOROPHENYL)-4H-S-TRIAZOLO(4,3-A)(1,4)BENZODIAZEPIN-1-METHANOL
- (E)-(8-chloro-6-(2-chlorophenyl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-1-yl)methanol
- 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-methanol, 8-chloro-6-(2-chlorophenyl)-
- 1-Hydroxymethyltriazolam
- NS00010451
- SCHEMBL10404543
- UNII-J53Y2M2SAH
- alpha-Hydroxytriazolam
- CHEBI:166535
- 1'-Hydroxy Triazolam
- DTXSID50958284
- alpha-Hydroxytriazolam 0.1 mg/ml in Methanol
- CS-0786363
- HY-W739861
-
- MDL: MFCD00467159
- インチ: InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
- InChIKey: BHUYWUDMVCLHND-UHFFFAOYSA-N
- ほほえんだ: OCC1=NN=C2N1C1C=CC(Cl)=CC=1C(C1=CC=CC=C1Cl)=NC2
計算された属性
- せいみつぶんしりょう: 358.03900
- どういたいしつりょう: 358.038816
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.54
- ゆうかいてん: 239-241°C
- ふってん: 581.7°Cat760mmHg
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 屈折率: 1.738
- PSA: 63.30000
- LogP: 2.85300
- 濃度: 1.0 mg/mL in methanol
- ようかいせい: 未確定
4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: S22; S36
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:R20/21/22; R63
4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T-911-1ML |
4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- |
37115-45-0 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1122.37 | 2021-05-13 |
4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)-に関する追加情報
4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- (CAS No. 37115-45-0)
The compound 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)- (CAS No. 37115-45-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzodiazepines, which are well-known for their pharmacological activities. The presence of the triazolo ring system further enhances its structural uniqueness and functional diversity.
The molecular structure of this compound is characterized by a fused benzodiazepine system with a triazolo ring at the [4,3-a] position. The 8-chloro and 6-(2-chlorophenyl) substituents introduce additional electronic and steric effects, which play a crucial role in modulating its chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound as a precursor for the development of novel antimicrobial agents and neuroprotective drugs, owing to its ability to interact with key cellular pathways.
From a synthetic perspective, the preparation of CAS No. 37115-45-0 involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Researchers have employed various strategies to optimize the synthesis pathway, including the use of microwave-assisted synthesis and catalytic systems to improve yield and purity. These advancements have significantly contributed to the scalability of this compound for industrial applications.
One of the most intriguing aspects of this compound is its ability to exhibit photoluminescence under specific conditions. Recent investigations have demonstrated that when incorporated into polymer matrices, it can serve as an efficient fluorescent probe for sensing environmental changes such as pH variations and metal ion concentrations. This property has opened new avenues for its application in the field of chemical sensing and biomedical imaging.
In terms of biological activity, studies have shown that CAS No. 37115-45-0 exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, it has been reported to inhibit the activity of acetylcholinesterase, a key enzyme implicated in Alzheimer's disease. While these findings are still in the preliminary stages, they underscore the potential of this compound as a lead molecule for drug discovery.
Another area where this compound has shown promise is in the development of advanced materials with tailored electronic properties. Its unique π-conjugated system makes it an attractive candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its integration into thin-film transistor (TFT) structures, where it has demonstrated improved charge transport characteristics compared to conventional materials.
Despite its numerous potential applications, further research is required to fully elucidate the mechanistic details underlying its biological and chemical behaviors. Collaborative efforts between chemists, biologists, and material scientists are essential to unlock its full potential across diverse fields.
In conclusion, CAS No. 37115-45-0, or 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)-, represents a fascinating example of how structural complexity can lead to multifaceted functional properties. With ongoing advancements in synthetic methodologies and an increasing understanding of its molecular interactions, this compound is poised to play a pivotal role in shaping future innovations in chemistry and beyond.
37115-45-0 (4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol,8-chloro-6-(2-chlorophenyl)-) 関連製品
- 114080-94-3(Isoxazolo5,4-cpyridin-3-amine)
- 1822715-83-2(2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 1443287-85-1(4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)
- 1528932-52-6(N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide)
- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)
- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))
- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)
- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)




